Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu
Brand Name: Vulcanchem
CAS No.:
VCID: VC16490797
InChI: InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)
SMILES:
Molecular Formula: C18H32N2O6S2
Molecular Weight: 436.6 g/mol

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu

CAS No.:

Cat. No.: VC16490797

Molecular Formula: C18H32N2O6S2

Molecular Weight: 436.6 g/mol

* For research use only. Not for human or veterinary use.

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu -

Specification

Molecular Formula C18H32N2O6S2
Molecular Weight 436.6 g/mol
IUPAC Name tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate
Standard InChI InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)
Standard InChI Key CJMDURFWZHENFZ-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is a dimeric molecule comprising two cysteine residues linked via a disulfide bond. Each cysteine is modified with:

  • Acetyl (Ac) group at the N-terminus for amine protection.

  • tert-butyl (tBu) ester at the carboxyl terminus for acid-labile protection.

The IUPAC name, tert-butyl 2-acetamido-3-[[2-acetamido-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate, reflects this architecture. The disulfide bridge (-S-S-) is central to its function, enabling post-synthetic crosslinking in peptides.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₈H₃₂N₂O₆S₂
Molecular Weight436.6 g/mol
Canonical SMILESCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C
SolubilityCompatible with DMF, DCM, and TFA

The tert-butyl group confers hydrophobicity, aiding solubility in organic solvents during SPPS. The acetyl group prevents undesired nucleophilic reactions at the N-terminus .

Synthesis and Purification

Solid-Phase Synthesis Strategy

Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu is synthesized via Fmoc/tBu SPPS protocols:

  • Resin Loading: Attachment of Fmoc-Cys(Trt)-OH to 2-chlorotrityl chloride (2-CTC) resin using diisopropylethylamine (DIPEA) in dichloromethane (DCM)/dimethylformamide (DMF) .

  • Deprotection and Coupling: Sequential Fmoc removal with piperidine and coupling of protected amino acids using *N,N′-diisopropylcarbodiimide (DIC)/OxymaPure .

  • Disulfide Formation: Post-synthetic oxidation of free thiols using air or iodine yields the disulfide-linked dimer .

Cleavage Challenges and Mitigation

TFA cleavage of resin-bound peptides containing this compound often results in S-tButylation side reactions. Key findings from optimization studies include :

Cleavage Condition (TFA-based)S-tButylation (%)Desired Peptide Yield (%)
TFA/TIS/H₂O (95:2.5:2.5)18.681.4
TFA/TIS/H₂O/DMS (90:2.5:2.5:5)10.389.7
TFA/TIS/H₂O/thioanisole (90:2.5:2.5:5)8.190.9

Adding scavengers like dimethyl sulfide (DMS) or thioanisole reduces S-tButylation by trapping tBu cations .

Applications in Peptide Engineering

Disulfide Bond Formation

The compound’s disulfide bridge serves as a structural linchpin in peptides like somatostatin analogs and RGD cyclopeptides. For example:

  • Cyclic RGD Peptides: Cyclization via native chemical ligation (NCL) using Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu yields inhibitors of αvβ6 integrin (IC₅₀: 10–50 nM) .

  • Oxidative Folding: The tBu group’s removal under TFA exposes thiols, enabling air oxidation to form intramolecular disulfides in proteins like hGH derivatives .

Stability Enhancements

Peptides incorporating this derivative show improved protease resistance and thermal stability. For instance, a study on tyrosinase inhibitors demonstrated that Cys-containing tripeptides retained >80% activity after 24 hours in serum, compared to <50% for non-Cys analogs .

Challenges and Innovations

Side Reactions During Synthesis

S-tButylation remains a major hurdle, particularly at C-terminal cysteine residues. Mechanistic studies attribute this to tBu cation migration during TFA cleavage . Strategies to mitigate this include:

  • Scavenger Additives: Thioanisole reduces S-tButylation to <2% in linear iRGD amide synthesis .

  • Reducing Agents: Dithiothreitol (DTT) or 1,4-butanediol monothioglycolate (1,4-BDMT) minimizes disulfide scrambling .

Stereochemical Considerations

The DL-configuration in Ac-DL-Cys(1)-OtBu.Ac-DL-Cys(1)-OtBu enables synthesis of diastereomeric peptides. For example, cyclopeptides with LD- or DL-Cys-Pro motifs exhibit 3–5-fold differences in αvβ6 integrin binding affinity .

Recent Advancements and Future Directions

Novel Cyclization Techniques

Recent work leverages the compound’s dual cysteine residues for one-pot cyclization/oxidation. A 2024 study achieved 95% cyclization efficiency for RGD peptides at 2 mM concentration, avoiding dimerization .

Functionalization Strategies

Post-cyclization modifications, such as desulfurization (to alanine) or alkylation (to methylcysteine), expand structural diversity. Methylated analogs of cyclic RGD peptides showed 2-fold higher inhibitory activity against αvβ6 integrin .

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